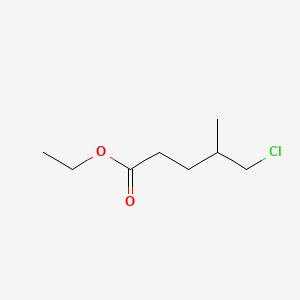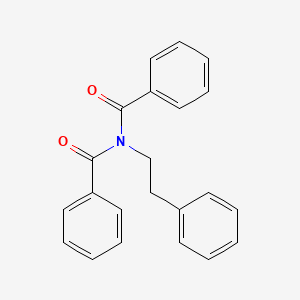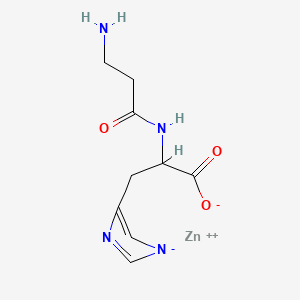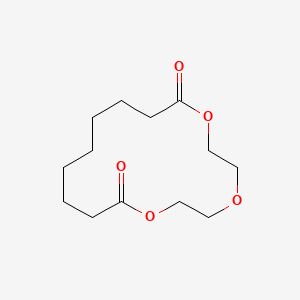
1,4,7-trioxacyclohexadecane-8,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trioxacyclohexadecane-8,16-dione is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol It is characterized by its unique structure, which includes a 16-membered ring containing three oxygen atoms and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-trioxacyclohexadecane-8,16-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Trioxacyclohexadecane-8,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxygen atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,4,7-Trioxacyclohexadecane-8,16-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,4,7-trioxacyclohexadecane-8,16-dione involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Trioxacyclotridecane-8,13-dione: Another cyclic compound with a similar structure but a smaller ring size.
1,4,7-Trioxacyclononane-8,16-dione: A related compound with a different ring size and chemical properties.
Uniqueness
1,4,7-Trioxacyclohexadecane-8,16-dione is unique due to its larger ring size and the presence of three oxygen atoms and two ketone groups
Propriétés
Formule moléculaire |
C13H22O5 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1,4,7-trioxacyclohexadecane-8,16-dione |
InChI |
InChI=1S/C13H22O5/c14-12-6-4-2-1-3-5-7-13(15)18-11-9-16-8-10-17-12/h1-11H2 |
Clé InChI |
URTFVVFOWFKSKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)OCCOCCOC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


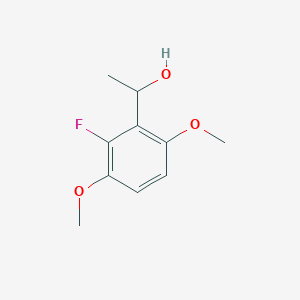
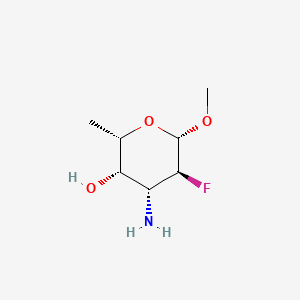
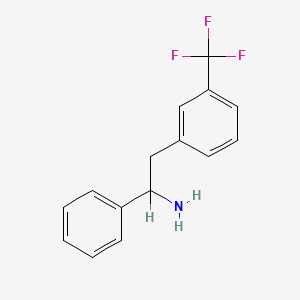
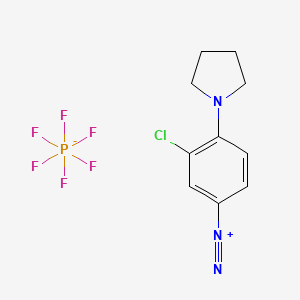
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
